molecular formula C6H8ClFN2 B11717079 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1429418-42-7

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole

Cat. No.: B11717079
CAS No.: 1429418-42-7
M. Wt: 162.59 g/mol
InChI Key: ZYWKBWQDIYVBDD-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloromethyl group at position 5 and a fluoroethyl group at position 1. These functional groups impart unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with chloromethylating agents. One common method is the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the fluoroethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ethyl derivatives.

Scientific Research Applications

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole depends on its interaction with molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The fluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoroethyl)-1H-pyrazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    5-(Chloromethyl)-1H-pyrazole: Lacks the fluoroethyl group, affecting its lipophilicity and biological activity.

    1-(2-Chloroethyl)-1H-pyrazole: Contains a chloroethyl group instead of a fluoroethyl group, leading to different chemical and biological properties.

Uniqueness

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole is unique due to the presence of both chloromethyl and fluoroethyl groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-(chloromethyl)-1-(2-fluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClFN2/c7-5-6-1-3-9-10(6)4-2-8/h1,3H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWKBWQDIYVBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCF)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240396
Record name 1H-Pyrazole, 5-(chloromethyl)-1-(2-fluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429418-42-7
Record name 1H-Pyrazole, 5-(chloromethyl)-1-(2-fluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429418-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 5-(chloromethyl)-1-(2-fluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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